molecular formula C9H4BrN3 B8814948 5-Bromoquinazoline-8-carbonitrile

5-Bromoquinazoline-8-carbonitrile

Cat. No. B8814948
M. Wt: 234.05 g/mol
InChI Key: JSWVSPDINVTLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinazoline-8-carbonitrile is a useful research compound. Its molecular formula is C9H4BrN3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H4BrN3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromoquinazoline-8-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H

InChI Key

JSWVSPDINVTLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-quinazoline-8-carbaldehyde oxime (3000.00 mg; 11.90 mmol; 1.00 eq.) in DMF (15 ml) was added 2,4,6-Tripropyl-[1,3,5,2,4,6]trioxatriphosphinane 2,4,6-trioxide (10.42 ml; 17.85 mmol; 1.50 eq.) 50% in DMF. The resulting mixture was stirred at 100° C. for 45 min, LCMS showed major peak (MS: 252/254, 234/236) and small (MS: 208/209). The reaction mixture was cooled, poured into water, extracted with EtOAc, dried and concentrated to yield sticky solid, which was washed with ether to collected the title product (1665 mg. yield 59.6%). LC-MS (232/234 and 250/252).
Name
5-Bromo-quinazoline-8-carbaldehyde oxime
Quantity
3000 mg
Type
reactant
Reaction Step One
Quantity
10.42 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.